Phorbol-12,13-dibutyrate

PKC pharmacology binding affinity isozyme profiling

For researchers requiring precise temporal control of PKC pathway activation, PDBu is the definitive choice. Unlike essentially irreversible PMA, PDBu exhibits rapid cellular washout kinetics (t1/2=1 min in keratinocytes) with minimal retention (0.1% remaining after wash), enabling true ON-OFF experimental designs. Its lower lipophilicity reduces non-specific membrane binding, delivering superior signal-to-noise ratios in multi-well screening assays. PDBu is the only phorbol ester producing robust concentration-dependent negative inotropic effects (EC50=1.07 μmol/L) in cardiac preparations and preferentially potentiates TRPV4 over TRPV1 currents in DRG neurons. For exocytosis studies, PDBu provides equivalent potency but significantly greater maximal efficacy versus PMA. Select PDBu for compound-specific PKC interrogation—not generic activator substitution.

Molecular Formula C28H40O8
Molecular Weight 504.6 g/mol
Cat. No. B8117905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhorbol-12,13-dibutyrate
Molecular FormulaC28H40O8
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C
InChIInChI=1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3
InChIKeyBQJRUJTZSGYBEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phorbol-12,13-dibutyrate: Baseline Characteristics for Procurement Decisions


Phorbol-12,13-dibutyrate (PDBu; CAS 37558-16-0) is a phorbol ester that functions as a potent activator of protein kinase C (PKC) isoforms [1]. Unlike its more hydrophobic analog phorbol-12-myristate-13-acetate (PMA), PDBu demonstrates weaker tumor-promoting activity and exhibits reversible PKC activation with rapid cellular washout kinetics [2]. PDBu binds with high affinity (Kd < 1 nM) to all classical and novel PKC isozymes tested (α, βI, γ, δ, ε, η) with the exception of PKC-ζ, making it a versatile tool compound for PKC pathway interrogation [1].

Why Phorbol-12,13-dibutyrate Cannot Be Replaced by Generic Phorbol Ester Substitutes


Phorbol esters exhibit striking heterogeneity in their biological responses despite sharing a common PKC-activating pharmacophore. PDBu differs critically from PMA in lipophilicity, which governs membrane retention time and washout reversibility [1]. PDBu also demonstrates isoform-specific functional outcomes distinct from other phorbol esters: in cardiac tissues, PDBu produces a negative inotropic effect (EC50 1.07 μmol/L) whereas PMA is completely ineffective at equivalent concentrations [2]. In TRP channel modulation, PDBu potentiates TRPV4 currents significantly more than TRPV1 currents, a selectivity profile not shared by all PKC activators [3]. These quantitative differences preclude simple substitution and mandate compound-specific validation for experimental reproducibility.

Quantitative Differentiation Evidence for Phorbol-12,13-dibutyrate Relative to Analogs


PDBu Binds All Classical and Novel PKC Isoforms with Subnanomolar Affinity

PDBu binds with high affinity to all tested classical (α, βI, γ) and novel (δ, ε, η) PKC isozymes with Kd < 1 nM, with the sole exception being the atypical isozyme PKC-ζ which shows no binding. This broad but non-universal binding profile was determined using recombinant PKC isozymes produced in Sf9 insect cells [1]. By comparison, 12-deoxyphorbol esters such as prostratin exhibit markedly weaker PKC activation and distinct binding site selectivity .

PKC pharmacology binding affinity isozyme profiling

PDBu Demonstrates Complete Functional Reversibility After Washout Unlike PMA

Macrophage spreading induced by PDBu (100-1000 nM) shows time-dependent reversal after washout, with cells regaining normal morphology and respreading upon second exposure. In contrast, PMA-induced spreading (1-100 nM) is irreversible [1]. Quantitatively, only 0.1% of [3H]PDBu remains cell-associated after washing versus 5% of [3H]PMA [1]. Dissociation half-life (t1/2) from intact keratinocytes: PDBu = 1 min; PMA = 9 min [2]. In synaptic preparations, washout of PDBu restores normal responses within 2-4 hours [3].

reversible activation washout kinetics experimental control

PDBu Produces Negative Inotropic Effect in Cardiac Tissue Where PMA Is Ineffective

PDBu reduces contractile force of guinea-pig papillary muscles concentration-dependently with EC50 = 1.07 μmol/L, whereas PMA produces no negative inotropic effect at any tested concentration [1]. At the cellular level, PDBu (1 μmol/L) halves inward calcium current, whereas 10 μmol/L PMA is required to achieve the same 50% reduction [1]. This functional divergence occurs despite both compounds being PKC activators, with PKC inhibitors failing to fully antagonize the PDBu effect, suggesting compound-specific, PKC-independent mechanisms [1].

cardiac pharmacology negative inotropy calcium current

PDBu Potentiates TRPV4 Currents Significantly More Than TRPV1 Currents in DRG Neurons

In dorsal root ganglion (DRG) neurons, incubation with PDBu results in significantly greater potentiation of TRPV4 currents than TRPV1 currents [1]. In heterologous HEK cell expression systems, PDBu potentiates TRPV4-mediated single-channel current activity, and in spinal dorsal horn neurons, PDBu facilitates 4α-PDD-induced increases in miniature excitatory postsynaptic current frequency [1]. This differential TRPV4 versus TRPV1 potentiation represents a functional selectivity profile not uniformly shared across all phorbol esters.

TRP channels nociception pain research

PDBu Exhibits Reduced Lipophilicity and Lower Non-Specific Binding Than PMA

PDBu demonstrates lower lipophilicity than PMA, which directly contributes to reduced non-specific membrane binding and easier washout from cells in tissue culture . This physical-chemical difference translates to practical experimental advantages: PDBu elicits less non-specific binding in cellular assays, improving signal-to-noise ratios in PKC activation studies . The lower lipophilicity also correlates with its classification as a weak tumor promoter compared to the potent tumor promoter PMA [1].

assay optimization signal-to-noise ratio lipophilicity

PDBu Displays Greater Efficacy Than PMA in Lacrimal Gland Exocytosis Despite Equal Potency

In rat lacrimal gland, PDBu and PMA stimulate protein discharge with identical EC50 values (~2 × 10^-7 M), yet PDBu exhibits greater efficacy—producing a higher maximal response than PMA [1]. Notably, this exocytotic response is resistant to inhibition by sphingosine, chelerythrine, and staurosporine, suggesting that PDBu's greater maximal efficacy may involve PKC-independent mechanisms or differential engagement of PKC isozymes expressed in this tissue (PKC-α, -δ, and -ε) [1].

exocytosis secretory pathways efficacy

Optimal Research and Industrial Application Scenarios for Phorbol-12,13-dibutyrate


Reversible PKC Activation in Time-Sensitive Signaling Studies

For experiments requiring precise temporal control of PKC pathway activation and subsequent deactivation via washout, PDBu is the optimal choice. Its rapid dissociation half-life (t1/2 = 1 min in keratinocytes) and minimal cellular retention (0.1% remaining after wash) enable true ON-OFF experimental designs that are unattainable with the essentially irreversible PMA [1][2]. Applications include studying acute PKC-mediated phosphorylation events, translocation dynamics, and signaling feedback loops where persistent activation would confound interpretation.

Cardiac Electrophysiology and Contractility Studies Requiring Negative Inotropic Response

Investigators studying PKC-mediated modulation of cardiac contractility and L-type calcium currents should select PDBu over PMA. PDBu produces a robust, concentration-dependent negative inotropic effect (EC50 = 1.07 μmol/L) and reduces inward calcium current (50% inhibition at 1 μmol/L), whereas PMA fails to induce negative inotropy at any concentration tested in the same papillary muscle preparation [3]. This differential functional outcome makes compound selection critical for cardiac pharmacology research.

TRPV4-Selective Potentiation in Nociception and Mechanosensation Research

For pain research focusing on TRPV4-mediated mechanosensation and inflammatory hyperalgesia pathways, PDBu provides preferential potentiation of TRPV4 currents over TRPV1 currents in DRG neurons [4]. PDBu also facilitates TRPV4-mediated presynaptic enhancement of miniature excitatory postsynaptic currents in spinal dorsal horn neurons, enabling dissection of TRPV4-specific contributions to central sensitization mechanisms [4].

High-Throughput PKC Activation Assays Requiring Low Non-Specific Background

In screening campaigns and quantitative binding assays where non-specific background signal compromises data quality, PDBu's lower lipophilicity translates to reduced non-specific membrane binding compared to PMA . This property, combined with PDBu's high affinity (Kd < 1 nM) for all classical and novel PKC isozymes [5], makes it an ideal tool for generating high signal-to-noise ratio activation data in multi-well formats and for use as a radiolabeled probe ([3H]PDBu) in competitive binding studies.

Secretory Pathway Studies Maximizing Response Amplitude Over Potency

When investigating exocytotic mechanisms in glandular tissues, PDBu provides equivalent potency to PMA (EC50 ~2 × 10^-7 M) but significantly greater maximal efficacy in stimulating protein discharge [6]. This enhanced dynamic range is particularly valuable for detecting subtle modulatory effects of co-administered inhibitors or for characterizing the full secretory capacity of the system under study [6].

Technical Documentation Hub

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